molecular formula C22H30B2O4 B8252234 2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2,2'-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

Cat. No.: B8252234
M. Wt: 380.1 g/mol
InChI Key: XFQRVEDSKIPVBF-UHFFFAOYSA-N
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Description

2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): is a boron-containing compound widely used in organic synthesis and materials science. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of naphthalene derivatives with boronic acids or esters. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where naphthalene-1,3-diyl dibromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving precise control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various naphthalene derivatives with different functional groups attached to the boron atoms .

Mechanism of Action

The mechanism by which 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exerts its effects involves the formation of stable boron-carbon bonds. The boron atoms in the compound act as Lewis acids, facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 2,2’-(Naphthalene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is unique due to its specific naphthalene backbone, which provides distinct electronic properties and reactivity. This makes it particularly useful in applications requiring stable and reactive boron-containing reagents .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)16-13-15-11-9-10-12-17(15)18(14-16)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQRVEDSKIPVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30B2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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